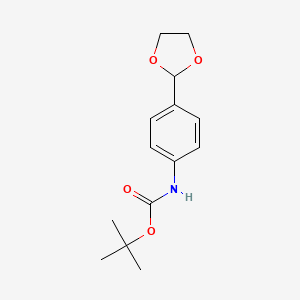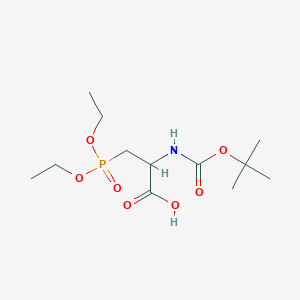
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Boc-4-Cbz-2,6-dimethylpiperazine: is a heterocyclic compound that serves as a valuable building block in organic synthesis. It is characterized by the presence of a piperazine ring substituted with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, along with two methyl groups at the 2 and 6 positions. This compound is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine and diacid derivatives.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced using standard protecting group chemistry. This involves the reaction of the piperazine ring with tert-butyl chloroformate and benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: cis-1-Boc-4-Cbz-2,6-dimethylpiperazine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can remove the protecting groups, yielding the free piperazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing the protecting groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Free piperazine derivative.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential as a scaffold in the design of enzyme inhibitors.
- Studied for its role in modulating biological pathways and interactions .
Medicine:
- Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Explored for its potential therapeutic applications in treating various diseases .
Industry:
作用機序
The mechanism of action of cis-1-Boc-4-Cbz-2,6-dimethylpiperazine is primarily related to its ability to interact with biological targets through its piperazine ring and protecting groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
cis-1-Boc-4-Cbz-piperazine: Lacks the methyl groups at the 2 and 6 positions.
trans-1-Boc-4-Cbz-2,6-dimethylpiperazine: Has a different stereochemistry at the piperazine ring.
cis-1-Boc-4-Cbz-2-methylpiperazine: Contains only one methyl group at the 2 position.
Uniqueness:
- The presence of both tert-butoxycarbonyl and benzyloxycarbonyl protecting groups provides enhanced stability and selectivity in synthetic applications.
- The methyl groups at the 2 and 6 positions contribute to the compound’s unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C19H28N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-O-benzyl 1-O-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-14-11-20(17(22)24-13-16-9-7-6-8-10-16)12-15(2)21(14)18(23)25-19(3,4)5/h6-10,14-15H,11-13H2,1-5H3/t14-,15+ |
InChIキー |
BQDWTKGOXJXCIY-GASCZTMLSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)





![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


